ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazole substituent. The molecule is characterized by:
- A conjugated (2E)-methylidene bridge linking the pyrazole and thiazolopyrimidine moieties.
- Substituents including an ethyl ester group at position 6, a phenyl group at position 5, and a 1-ethyl-5-methyl-pyrazolyl group at the methylidene position.
- Potential pharmacological relevance due to the bioactivity of pyrimidine derivatives, such as antimicrobial or antitumor properties .
Synthesis of such compounds typically involves multi-component reactions in acetic acid/acetic anhydride with sodium acetate, as seen in structurally analogous thiazolopyrimidine derivatives .
Properties
IUPAC Name |
ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-26-15(4)17(13-24-26)12-18-21(28)27-20(16-10-8-7-9-11-16)19(22(29)30-6-2)14(3)25-23(27)31-18/h7-13,20H,5-6H2,1-4H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBMYVAOGIRZ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, thiazole derivatives, and various reagents to facilitate the formation of the thiazolopyrimidine core.
-
Step 1: Formation of Pyrazole Intermediate
- React 1-ethyl-5-methylpyrazole with an appropriate aldehyde under acidic conditions to form the pyrazole intermediate.
- Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.
-
Step 2: Formation of Thiazolopyrimidine Core
- Condense the pyrazole intermediate with a thiazole derivative in the presence of a base such as sodium ethoxide.
- Reaction conditions: Reflux in ethanol.
-
Step 3: Esterification
- The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
- Reaction conditions: Reflux in ethanol with sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The presence of the pyrazole moiety is particularly significant as pyrazoles are known for their anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Anticancer Properties : The thiazolo[3,2-a]pyrimidine framework has been associated with anticancer activity. Research suggests that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
Synthesis and Structural Studies
The synthesis of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. Techniques such as refluxing in organic solvents and purification methods like recrystallization are employed to obtain high-purity products. Crystallographic studies provide insights into the compound's three-dimensional conformation, revealing important bond angles and dihedral angles that influence its biological activity.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the thiazolo[3,2-a]pyrimidine structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics .
Case Study 2: Anticancer Potential
In another research project, compounds similar to ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl were tested for their ability to inhibit cancer cell proliferation. The study revealed that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (2E)-2-(pyrazol) | Contains pyrazole moiety | Antimicrobial, Anti-inflammatory |
| Thiazolo[3,2-a]pyrimidine Derivatives | Fused heterocyclic structure | Anticancer |
| Ethyl (2E)-2-(substituted phenyl) | Substituted aromatic rings | Antioxidant |
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations:
Aromatic Diversity: The thienyl group in introduces a smaller π-system compared to phenyl in the target compound, which may alter binding affinity in biological systems. Halogenation: Dichlorophenyl in enhances hydrophobicity and steric bulk, likely affecting membrane permeability .
Synthesis :
- All analogs employ one-pot, multi-component reactions under acidic conditions (acetic acid/anhydride) with sodium acetate as a catalyst .
- The configuration (E/Z) at the methylidene bridge is often undetermined, as seen in , which could impact bioactivity .
Crystallography: The monoclinic P21/n space group is common in these derivatives, as demonstrated in . Hydrogen-bonding patterns (e.g., C–H···O in ) stabilize crystal packing, with substituents like trimethoxybenzylidene fostering stronger intermolecular interactions .
Research Findings and Implications
Bioactivity Potential: Pyrimidine derivatives are associated with antimicrobial, anti-inflammatory, and anticancer activities . However, specific bioactivity data for the target compound remains unstudied. The pyrazole moiety in the target compound may enhance binding to enzymatic targets (e.g., kinases) due to its nitrogen-rich structure .
Computational and Experimental Tools :
- Crystal structures of analogs were resolved using SHELX and visualized via ORTEP .
- Hydrogen-bonding graph-set analysis, as described in , could further elucidate supramolecular architectures.
Knowledge Gaps: Biological screening data for the target compound is absent in available literature. The impact of the 1-ethyl-5-methyl-pyrazolyl group on pharmacokinetics (e.g., metabolic stability) requires investigation.
Biological Activity
Ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thiazolo-pyrimidine core fused with a pyrazole moiety. The presence of various functional groups contributes to its biological properties. The InChI key for this compound is RBTULOCKNZTODC-GZTJUZNOSA-N, and its molecular formula is C22H22N4O3S.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been evaluated against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer and lung cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory conditions .
Case Study 1: Antibacterial Activity
In a comparative study, ethyl (2E)-2-(pyrazole derivative) was tested alongside standard antibiotics. The results indicated that at a concentration of 50 μg/mL, the compound exhibited comparable antibacterial activity to ciprofloxacin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of some conventional antibiotics, suggesting a robust antimicrobial profile .
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably, it demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and inhibited key survival signals in these cells .
Research Findings Summary
| Activity | Tested Against | Outcome |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant growth inhibition |
| Escherichia coli | Comparable to standard antibiotics | |
| Anticancer | MCF7 (breast cancer) | Induced apoptosis; IC50 in micromolar range |
| A549 (lung cancer) | Inhibited cell proliferation | |
| Anti-inflammatory | Various inflammatory models | Reduced cytokine levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
